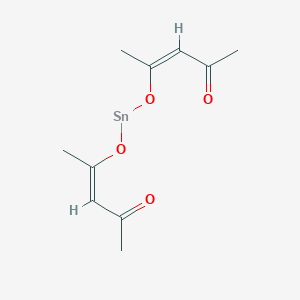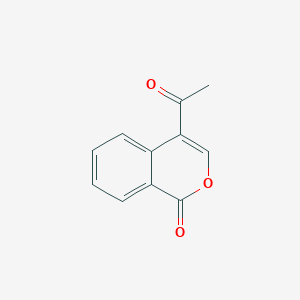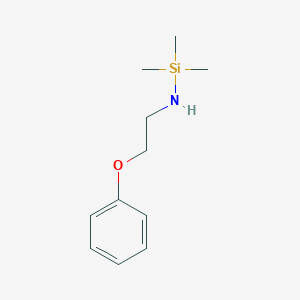
2-phenoxy-N-trimethylsilylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter serotonin and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-phenoxy-N-trimethylsilylethanamine involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, which leads to downstream signaling pathways that ultimately result in the biochemical and physiological effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-phenoxy-N-trimethylsilylethanamine include alterations in neurotransmitter release, changes in brain activity, and alterations in behavior. It has been shown to induce changes in visual perception, mood, and thought processes, which makes it useful in studying the effects of serotonin on the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 2-phenoxy-N-trimethylsilylethanamine in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that its effects can be difficult to interpret, as they can be influenced by a variety of factors such as dose, route of administration, and individual differences in metabolism.
Future Directions
There are several future directions for research on 2-phenoxy-N-trimethylsilylethanamine. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying consciousness and altered states of consciousness. Additionally, further research is needed to better understand the effects of the compound and how they can be modulated to achieve specific therapeutic outcomes.
Conclusion:
In conclusion, 2-phenoxy-N-trimethylsilylethanamine is a chemical compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has been shown to be a useful tool for studying the role of serotonin in the brain. While there are limitations to its use, it has several potential future directions for research and could have important therapeutic applications in the future.
Synthesis Methods
2-phenoxy-N-trimethylsilylethanamine can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoethanol with sodium hydride to form 2-hydroxyethyl bromide. This is followed by the reaction of 2-hydroxyethyl bromide with phenoxytrimethylsilane to form 2-phenoxy-N-trimethylsilylethanol. The final step involves the reaction of 2-phenoxy-N-trimethylsilylethanol with thionyl chloride to form 2-phenoxy-N-trimethylsilylethanamine.
Scientific Research Applications
2-phenoxy-N-trimethylsilylethanamine has been used in a variety of scientific research applications. It has been shown to be a potent and selective serotonin 5-HT2A receptor agonist, which makes it useful in studying the role of serotonin in the brain. It has also been used in studies of the mechanisms underlying the effects of psychedelic drugs, as it can induce similar effects to those seen with these drugs.
properties
CAS RN |
16654-69-6 |
|---|---|
Product Name |
2-phenoxy-N-trimethylsilylethanamine |
Molecular Formula |
C11H19NOSi |
Molecular Weight |
209.36 g/mol |
IUPAC Name |
2-phenoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
MRYWAIDSJPIBFY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)NCCOC1=CC=CC=C1 |
synonyms |
N-(2-Phenoxyethyl)trimethylsilylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



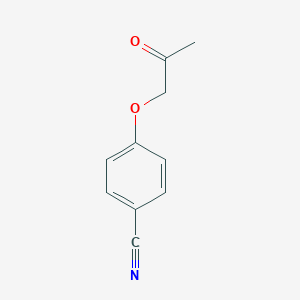
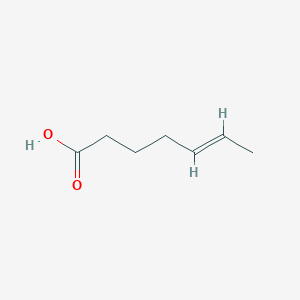
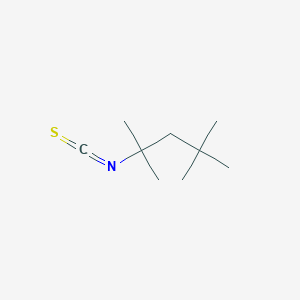
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
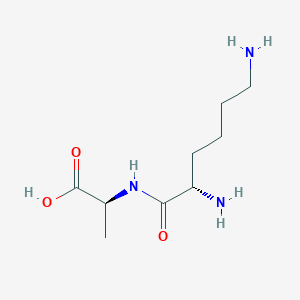
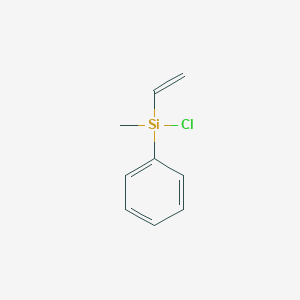
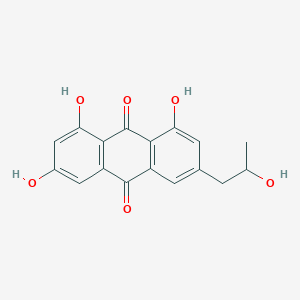
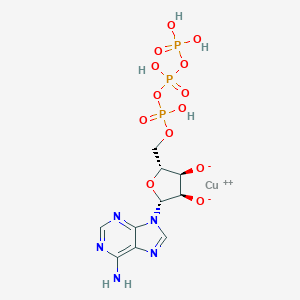
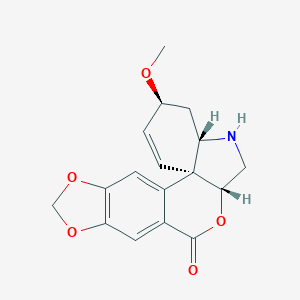
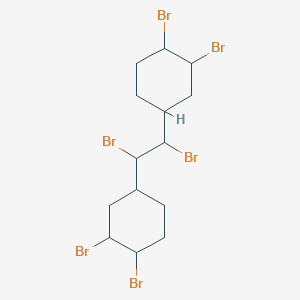
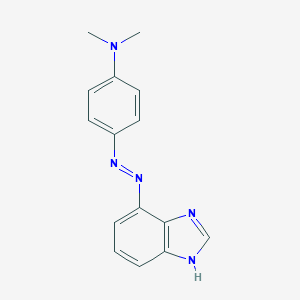
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
